(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane
Overview
Description
(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane is a chiral bicyclic compound that features a diazabicycloheptane core. This compound is of significant interest in organic chemistry due to its unique structural properties and potential applications in asymmetric synthesis and catalysis. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the nitrogen atoms, enhancing the compound’s stability and facilitating its use in various chemical reactions.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with various enzymes and receptors, influencing their activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane typically involves the following steps:
Starting Material: The synthesis begins with trans-4-hydroxy-L-proline, a naturally occurring amino acid.
Protection: The hydroxyl group of trans-4-hydroxy-L-proline is protected using a suitable protecting group such as tosyl or mesyl.
Cyclization: The protected intermediate undergoes cyclization with methylamine under pressure to form the diazabicycloheptane core.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane has numerous applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical compounds with potential therapeutic effects.
Comparison with Similar Compounds
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane: Similar structure but with a benzyl group instead of Boc.
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane: The parent compound without any substituents.
Biological Activity
(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane, with a CAS number of 113451-59-5, is a bicyclic compound that has garnered attention for its potential biological activities. This compound is characterized by a bicyclic structure that includes two nitrogen atoms in the ring system, which may contribute to its pharmacological properties. The following sections will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 198.26 g/mol
- Purity : Typically ≥95% .
- Melting Point : 74-76 °C .
This compound has been investigated for its role as a ligand in several receptor systems:
- Nicotinic Acetylcholine Receptors (nAChRs) : This compound acts as a partial agonist at α4β2 nAChRs, which are implicated in cognitive functions and neuroprotection .
- 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition : It has been identified as a potential inhibitor of this enzyme, which plays a critical role in glucocorticoid metabolism and may have implications in metabolic disorders .
- CCR2 Antagonism : Its activity as a CCR2 antagonist suggests potential applications in inflammatory conditions and diseases characterized by monocyte recruitment .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Activity | Target | Effect |
---|---|---|
Partial Agonist | α4β2 Nicotinic Receptors | Enhances neurotransmission |
Inhibition | 11β-Hydroxysteroid Dehydrogenase | Modulates glucocorticoid signaling |
Antagonism | CCR2 | Reduces inflammation |
Case Studies
Several studies have highlighted the biological significance of this compound:
- Neuroprotective Effects : A study demonstrated that compounds similar to this compound could protect neurons from apoptosis induced by oxidative stress via modulation of nAChR activity .
- Metabolic Regulation : Research indicates that inhibition of 11β-HSD1 by this compound may lead to improved metabolic profiles in animal models of obesity and diabetes .
- Anti-inflammatory Properties : In models of chronic inflammation, this compound exhibited significant reductions in pro-inflammatory cytokines when administered as a CCR2 antagonist .
Properties
IUPAC Name |
tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAWXZDXVOYLII-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467966 | |
Record name | (1S,4S)-2-BOC-2,5-DIAZABICYCLO[2.2.1]HEPTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113451-59-5 | |
Record name | (1S,4S)-2-BOC-2,5-DIAZABICYCLO[2.2.1]HEPTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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